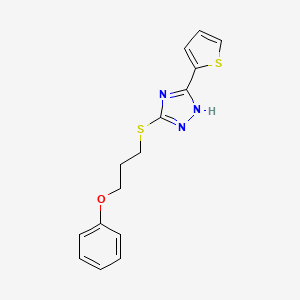
2-(Oxazol-2-YL)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxazol-2-YL)ethanamine dihydrochloride, also known as AEM, is a synthetic compound that has been used in scientific research. It belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs). AEM has been found to have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-(Oxazol-2-YL)ethanamine dihydrochloride involves the inhibition of monoamine oxidase, which leads to an increase in the levels of neurotransmitters in the brain. This can lead to an improvement in mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
2-(Oxazol-2-YL)ethanamine dihydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood and behavior. 2-(Oxazol-2-YL)ethanamine dihydrochloride has also been found to have antioxidant properties, which can protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Oxazol-2-YL)ethanamine dihydrochloride in lab experiments is its potent inhibitory effect on monoamine oxidase. This can make it a useful tool for studying the role of neurotransmitters in the brain. However, one of the limitations of using 2-(Oxazol-2-YL)ethanamine dihydrochloride is its potential toxicity. 2-(Oxazol-2-YL)ethanamine dihydrochloride has been found to be toxic to certain cell types, which can limit its use in certain experiments.
Future Directions
There are a number of future directions that could be explored in the study of 2-(Oxazol-2-YL)ethanamine dihydrochloride. One potential direction is the development of more selective MAOIs that target specific subtypes of monoamine oxidase. Another direction is the investigation of the potential therapeutic applications of 2-(Oxazol-2-YL)ethanamine dihydrochloride in the treatment of psychiatric disorders such as depression and anxiety. Additionally, the antioxidant properties of 2-(Oxazol-2-YL)ethanamine dihydrochloride could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of 2-(Oxazol-2-YL)ethanamine dihydrochloride involves the reaction of 2-aminoethanol with oxazol-2-one in the presence of a catalyst. The resulting product is then purified and converted to the dihydrochloride salt form.
Scientific Research Applications
2-(Oxazol-2-YL)ethanamine dihydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been found to be a potent inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 2-(Oxazol-2-YL)ethanamine dihydrochloride has been shown to increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
properties
IUPAC Name |
2-(1,3-oxazol-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJJUGJYBBIVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxazol-2-YL)ethanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)


![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)



![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)

![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)
